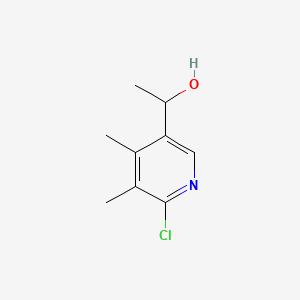
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol typically involves the chlorination of 4,5-dimethylpyridine followed by the introduction of an ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while substitution can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The ethan-1-ol group can also participate in hydrogen bonding, further affecting the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol: Similar structure but with fewer methyl groups.
1-(6-Chloro-4,5-dimethylpyridin-3-yl)propan-1-ol: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(6-Chloro-4,5-dimethylpyridin-3-yl)ethan-1-ol is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H12ClNO |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
1-(6-chloro-4,5-dimethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-5-6(2)9(10)11-4-8(5)7(3)12/h4,7,12H,1-3H3 |
Clé InChI |
HXCOGZXOSGRJRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C(C)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


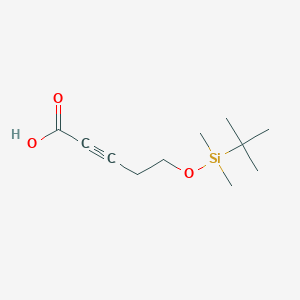

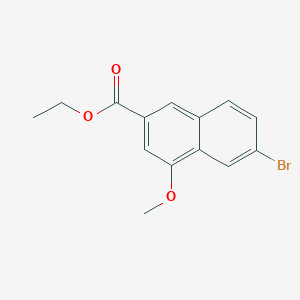
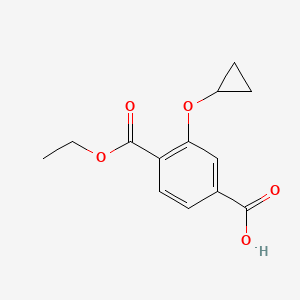

![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
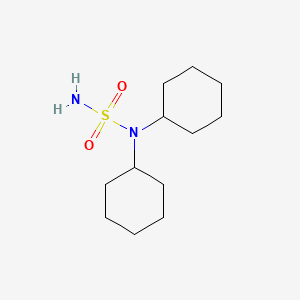
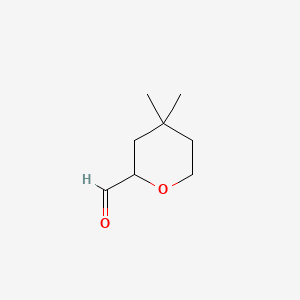
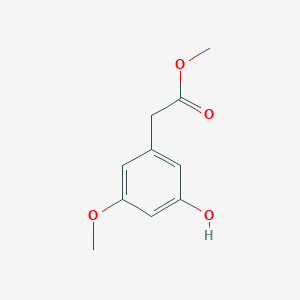

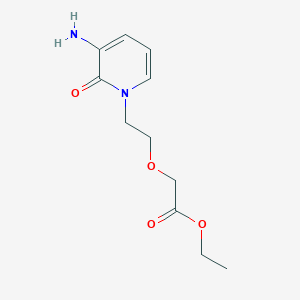
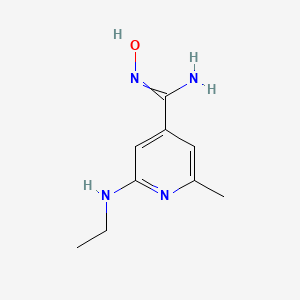

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)
